1-(2-bromophenyl)-5-methyl-1H-tetrazole
Description
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-methyltetrazole |
InChI |
InChI=1S/C8H7BrN4/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9/h2-5H,1H3 |
InChI Key |
ZPAGCCPFRXHZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2Br |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Tetrazoles, including 1-(2-bromophenyl)-5-methyl-1H-tetrazole, have shown promising antimicrobial properties. Research indicates that various tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study reported that certain 5-substituted 1H-tetrazoles demonstrated in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis, making these compounds potential candidates for developing new antibiotics.
Anticancer Properties
The anticancer potential of tetrazole derivatives has been extensively studied. A notable example includes a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles that were designed and synthesized to evaluate their anticancer activity. These compounds have shown effectiveness as microtubule destabilizers, which are crucial in cancer cell proliferation . The specific interactions of these tetrazoles with cancer cell lines suggest their utility in targeted cancer therapies.
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including multicomponent reactions and cycloaddition techniques. For example, one efficient method involves the reaction of nitriles with sodium azide under microwave irradiation, yielding high purity and yield . The use of catalysts such as nano-TiCl4.SiO2 has also been highlighted for its eco-friendliness and efficiency in producing tetrazole derivatives .
| Synthesis Method | Yield (%) | Catalyst Used |
|---|---|---|
| Microwave-assisted synthesis | 80–99 | Scandium triflate |
| Nano-TiCl4.SiO2 | High | Nano-TiCl4.SiO2 |
| Ionic liquid-assisted | 75–96 | [bmim]N3 |
Polymer Chemistry
Tetrazoles have been utilized in the development of nitrogen-rich polymers due to their unique structural properties. For instance, polymers derived from 5-bromo-1-vinyl-1H-tetrazole have been synthesized through radical polymerization methods, demonstrating potential applications in energetic materials and coatings . These polymers exhibit high thermal stability and energy density, making them suitable for use in propellants and explosives.
Herbicidal Activity
The herbicidal properties of tetrazole derivatives have been explored as alternatives to conventional herbicides. Research indicates that certain tetrazoles can inhibit plant growth regulators, providing a pathway for developing environmentally friendly herbicides . This application is particularly relevant in the context of sustainable agriculture practices.
Comparison with Similar Compounds
Substituent Position: Ortho vs. Para Bromophenyl Derivatives
- Spectral Differences: The aromatic protons in the para-substituted derivative would display simpler splitting patterns in $ ^1H $-NMR compared to the ortho-substituted compound, which shows complex multiplet signals between δ 7.55–7.88 ppm due to proximity to the bromine atom.
5-(2-Bromophenyl)-1H-tetrazole (CAS 73096-42-1):
- Lacks the 5-methyl group, resulting in a higher melting point (178–179°C) compared to methylated analogs, likely due to enhanced crystal packing efficiency.
- IR and NMR Data : Distinctive $ ^1H $-NMR signals for the NH proton (δ 16.92 ppm, broad) and aromatic protons (δ 7.55–7.88 ppm) highlight the absence of methyl group shielding effects.
Functional Group Variations
- 1-(2-Bromophenyl)-N-buty-1H-tetrazol-5-amine (94Ab): Incorporates a butylamine substituent at the 5-position instead of a methyl group. The compound was synthesized in 81% yield, indicating favorable reactivity under the chosen conditions.
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole :
Heterocyclic Core Modifications
- 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone: Replaces the tetrazole ring with a 1,2,3-triazole core. X-ray crystallography reveals a twisted conformation (52° between triazole and bromophenyl planes) and Br⋯Br halogen bonding (3.59–3.65 Å), which are absent in tetrazole derivatives.
Data Tables
Table 1: Physical and Spectral Properties of Selected Tetrazole Derivatives
*Hypothetical data inferred from structural analogs.
Table 2: Structural and Crystallographic Comparisons
Preparation Methods
Monodisperse Pd/Co Nanoparticles
Kaya and Sen report Pd/Co@CNT NPs as recyclable catalysts for 5-substituted tetrazoles (90–99% yields in 10 min). The nanoparticles activate nitriles via electron transfer, facilitating azide cycloaddition. While this method excels for monosubstituted products, extending it to 1,5-disubstituted analogs would demand bifunctional catalysts capable of sequential C–N bond formations.
Nano-TiCl₄·SiO₂ Catalysts
South African Journal of Chemistry highlights nano-TiCl₄·SiO₂ for synthesizing 5-aryl tetrazoles in refluxing DMF (Table 2). For example, 2-pyridinecarbonitrile converts to 5-(pyridin-2-yl)-1H-tetrazole in 92% yield. Substituting with 2-bromobenzonitrile could yield 5-(2-bromophenyl)-1H-tetrazole, but methyl incorporation remains unresolved.
Silver Nanoparticle-Mediated Activation
Awasthi’s Ag NPs activate nitriles via σ-coordination, enabling 5-substituted tetrazole synthesis at 120°C (up to 93% yield). A hypothetical pathway for this compound involves:
-
Coating Ag NPs with dual functional groups to direct sequential substitutions.
-
Using 2-bromo-4-cyanotoluene as a starting material, though its synthesis is non-trivial.
Comparative Analysis of Reported Methods
Q & A
Q. What are the recommended green chemistry approaches for synthesizing 1-(2-bromophenyl)-5-methyl-1H-tetrazole derivatives?
A sustainable method involves 1,3-dipolar cycloaddition followed by oxidative functionalization. For example, 2,5-disubstituted tetrazoles can be synthesized using 1 atm O₂ as a mild oxidizer, avoiding toxic reagents. This approach achieves good yields (70–85%) and minimizes environmental impact . Key steps include:
- Reaction setup : Mixing 5-substituted tetrazole precursors with arylboronic acids under aerobic conditions.
- Catalyst : Transition-metal-free systems (e.g., base-mediated coupling).
- Workup : Purification via column chromatography or recrystallization.
Q. How can researchers characterize this compound derivatives experimentally?
Use a combination of spectroscopic and analytical techniques :
Q. What strategies are effective for functionalizing the tetrazole ring in this compound?
- Thione derivatives : React with Lawesson’s reagent to replace oxygen with sulfur, forming 1,2,4-triazole-5(4H)-thiones (e.g., 3-(2-bromophenyl)-4-substituted derivatives) .
- Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 2-position .
Advanced Research Questions
Q. How does regioselectivity vary in metal-free coupling reactions involving this compound?
Regioselectivity depends on base choice and activation mode . For example:
- Thermal vs. microwave activation : Microwave irradiation enhances reaction rates and selectivity (7–67% yields) .
- Base effects : K₂CO₃ favors 2-substitution over 1-substitution due to steric hindrance from the 2-bromophenyl group .
Contradictions arise when comparing O₂-mediated oxidation (high 2,5-selectivity) vs. metal-free coupling (variable outcomes based on substituents) .
Q. What insights do crystal structure analyses provide for this compound’s reactivity?
X-ray crystallography reveals non-covalent interactions (e.g., π-stacking, halogen bonds) that stabilize the tetrazole core. For example:
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Antimicrobial assays : Use agar diffusion or microdilution methods to test against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced activity due to membrane disruption .
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) via fluorescence-based assays. The tetrazole’s acidity (pKa ~4.9) mimics carboxylic acids, enabling competitive binding .
Methodological Considerations
- Contradiction resolution : When optimizing synthetic routes, compare yields under varying conditions (e.g., O₂ vs. N₂ atmospheres) to identify kinetic vs. thermodynamic control .
- Data validation : Cross-reference spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
